3,5-Dihydroxy-7-sulfo-2-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dihydroxy-7-sulfo-2-naphthoic acid is an organic compound with the molecular formula C11H8O7S. It is a derivative of naphthoic acid, characterized by the presence of hydroxyl groups at the 3 and 5 positions, and a sulfo group at the 7 position on the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid typically involves the sulfonation of 3,5-dihydroxy-2-naphthoic acid. The reaction conditions often include the use of sulfuric acid or other sulfonating agents under controlled temperature and pressure to ensure the selective introduction of the sulfo group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yield. The purification of the final product is achieved through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dihydroxy-7-sulfo-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfo group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthoic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,5-Dihydroxy-7-sulfo-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Wirkmechanismus
The mechanism of action of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfo groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can modulate enzyme activities, influence signal transduction pathways, and exhibit antioxidant properties by scavenging free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dihydroxy-2-naphthoic acid: Lacks the sulfo group, leading to different chemical properties and reactivity.
3,7-Dihydroxy-2-naphthoic acid: Has hydroxyl groups at different positions, affecting its biological activity and applications.
Uniqueness
3,5-Dihydroxy-7-sulfo-2-naphthoic acid is unique due to the presence of both hydroxyl and sulfo groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H8O7S |
---|---|
Molekulargewicht |
284.24 g/mol |
IUPAC-Name |
3,5-dihydroxy-7-sulfonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O7S/c12-9-3-6(19(16,17)18)1-5-2-8(11(14)15)10(13)4-7(5)9/h1-4,12-13H,(H,14,15)(H,16,17,18) |
InChI-Schlüssel |
ARAKFKZHRGLHMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.